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Compound of Interest

Compound Name: Tnik-IN-4

Cat. No.: B15141607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Traf2- and Nck-interacting kinase (TNIK) has emerged as a compelling therapeutic target in

oncology and fibrosis due to its pivotal role in regulating key signaling pathways, including the

Wnt and Transforming Growth Factor-beta (TGF-β) pathways. This guide provides a

comparative overview of the preclinical data for the novel TNIK inhibitor, TNIK-IN-4 (also known

as INS018_055 or rentosertib), and other notable TNIK inhibitors: KY-05009, NCB-0846, and

the repurposed drug mebendazole. The information is compiled from various preclinical studies

to facilitate an objective comparison of their performance.

At a Glance: Comparative Efficacy of TNIK Inhibitors
The following tables summarize the key quantitative data from preclinical studies of TNIK-IN-4
and its counterparts. It is important to note that these values are derived from different studies

and experimental conditions, and therefore, direct comparisons should be made with caution.
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Inhibitor Target Assay Type IC50 / Ki Reference

TNIK-IN-4

(INS018_055)
TNIK Radiometric 31 nM [1]

KY-05009 TNIK ATP competition Ki = 100 nM [2]

NCB-0846 TNIK Cell-free assay 21 nM [3]

Mebendazole TNIK Kinase activity Kd = ~1 µM ---

Table 2: In Vitro Cellular Activity
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Inhibitor Cell Line Assay Endpoint IC50 Reference

TNIK-IN-4

(INS018_055

)

LX-2 (hepatic

stellate)
Western Blot

COL1

expression
63 nM [4]

TNIK-IN-4

(INS018_055

)

LX-2 (hepatic

stellate)
Western Blot

α-SMA

expression
123 nM [4]

TNIK-IN-4

(INS018_055

)

MRC-5 (lung

fibroblast)
Western Blot

TGF-β-

mediated α-

SMA

27 nM

TNIK-IN-4

(INS018_055

)

IPF patient

fibroblasts
Western Blot

TGF-β-

mediated α-

SMA

50 nM

KY-05009

RPMI8226

(multiple

myeloma)

Proliferation

Assay

Cell

Proliferation

Dose-

dependent

inhibition

(0.1-30 µM)

NCB-0846

HCT116

(colorectal

cancer)

ATP

production
Cell Growth -

A novel

derivative of

NCB-0846

(35b)

HCT116

(colorectal

cancer)

Cell inhibitory

activity
- 2.11 µM

Table 3: In Vivo Efficacy
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Inhibitor Model Dosing Key Findings Reference

TNIK-IN-4

(INS018_055)

Bleomycin-

induced lung

fibrosis (mouse)

-

Reduced fibrotic

areas by >50%,

improved lung

function

TNIK-IN-4

(INS018_055)

CCl4-induced

liver fibrosis

(mouse)

3 and 10 mg/kg

b.i.d.

Significantly

reduced

steatosis and

fibrosis score

NCB-0846

HCT116

xenograft

(mouse)

-
Suppressed

tumor growth

NCB-0846

Apcmin/+

(intestinal

tumorigenesis

mouse model)

-

Suppressed Wnt-

driven intestinal

tumorigenesis

A novel

derivative of

NCB-0846 (35b)

HCT116

xenograft

(mouse)

50 mg/kg p.o.

twice daily

Suppressed

tumor growth

Mebendazole

derivative

(OBD9)

HCT116

xenograft

(mouse)

30 and 60 mg/kg

every other day

Suppressed

tumor growth

Table 4: Pharmacokinetic Parameters
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Inhibitor Species Route
Key
Parameters

Reference

TNIK-IN-4

(INS018_055)
Mouse IV

t1/2 = 1.22 h, CL

= 123.5

mL/min/kg

TNIK-IN-4

(INS018_055)
Mouse Oral (30 mg/kg)

Cmax = 1010

ng/mL, tmax =

0.25 h, F = 44%

TNIK-IN-4

(INS018_055)
Dog IV

t1/2 = 1.65 h, CL

= 32.2 mL/min/kg

TNIK-IN-4

(INS018_055)
Dog Oral (10 mg/kg)

Cmax = 536

ng/mL, tmax =

0.708 h, F = 22%

NCB-0846 - -

Poor

pharmacokinetic

properties

reported

A novel

derivative of

NCB-0846 (35b)

- Oral
Bioavailability =

84.64%

Mebendazole Human Oral

Poor

bioavailability

(~17-20%), t1/2

= 3-6 h

Signaling Pathways and Mechanisms of Action
TNIK inhibitors primarily exert their effects by modulating the Wnt and TGF-β signaling

pathways, both of which are critical drivers of cell proliferation, differentiation, and fibrosis.

Wnt Signaling Pathway
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TNIK is an essential activator of the canonical Wnt signaling pathway. It phosphorylates T-cell

factor 4 (TCF4), a key transcription factor that, in complex with β-catenin, drives the expression

of Wnt target genes involved in cell proliferation and survival. By inhibiting TNIK, these

compounds prevent TCF4 phosphorylation, thereby suppressing Wnt-dependent gene

transcription and inhibiting the growth of cancer cells that are reliant on this pathway.
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Start
Prepare reaction mix:

TNIK enzyme, substrate (e.g., MBP),
ATP, and test compound

Incubate at 30°C for 45-60 min
to allow kinase reaction

Add ADP-Glo™ Reagent to
terminate reaction and deplete ATP Incubate at RT for 40 min Add Kinase Detection Reagent to

convert ADP to ATP and generate light Incubate at RT for 30-45 min Measure luminescence Calculate IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15141607?utm_src=pdf-body-img
https://www.benchchem.com/product/b15141607?utm_src=pdf-custom-synthesis
https://www.prnewswire.com/apac/news-releases/novel-molecules-from-generative-ai-to-phase-ii-first-novel-tnik-inhibitors-for-fibrotic-diseases-discovered-and-designed-using-generative-ai-302085115.html
https://www.prnewswire.com/apac/news-releases/novel-molecules-from-generative-ai-to-phase-ii-first-novel-tnik-inhibitors-for-fibrotic-diseases-discovered-and-designed-using-generative-ai-302085115.html
https://www.medchemexpress.com/ky-05009.html
https://www.selleckchem.com/products/ncb-0846.html
https://www.bioworld.com/articles/715012-selective-tnik-inhibitor-ameliorates-idiopathic-pulmonary-fibrosis?v=preview
https://www.bioworld.com/articles/715012-selective-tnik-inhibitor-ameliorates-idiopathic-pulmonary-fibrosis?v=preview
https://www.benchchem.com/product/b15141607#tnik-in-4-versus-other-tnik-inhibitors-in-preclinical-studies
https://www.benchchem.com/product/b15141607#tnik-in-4-versus-other-tnik-inhibitors-in-preclinical-studies
https://www.benchchem.com/product/b15141607#tnik-in-4-versus-other-tnik-inhibitors-in-preclinical-studies
https://www.benchchem.com/product/b15141607#tnik-in-4-versus-other-tnik-inhibitors-in-preclinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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